molecular formula C21H21N3O4S B5118664 4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide

4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide

Cat. No. B5118664
M. Wt: 411.5 g/mol
InChI Key: OUDFPANVCPIHCO-UHFFFAOYSA-N
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Description

4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide, also known as CSMDAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CSMDAQ belongs to the class of sulfonamide compounds and has been found to exhibit promising activity against various diseases.

Scientific Research Applications

4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-cancer activity against different types of cancer, including breast cancer, lung cancer, and colon cancer. 4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The exact mechanism of action of 4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide is not fully understood. However, studies have suggested that it exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, 4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide promotes the expression of genes that are involved in cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce the expression of genes that are involved in cancer progression. 4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide has several advantages for lab experiments. It exhibits potent anti-cancer and anti-inflammatory activity, making it a potential candidate for the treatment of various diseases. It is also relatively easy to synthesize, making it readily available for research purposes. However, 4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. Additionally, its efficacy and safety in humans have not been fully evaluated, and more research is needed to determine its potential as a therapeutic agent.

Future Directions

There are several future directions for the research on 4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide. One direction is to further investigate its mechanism of action and identify the specific targets that are involved in its anti-cancer and anti-inflammatory activity. Another direction is to evaluate its efficacy and safety in preclinical and clinical studies, with the ultimate goal of developing it into a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to explore its potential applications in other diseases, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

The synthesis of 4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide involves the reaction of 8-methoxy-2-methyl-4-quinolinecarboxylic acid with cyclopropylamine, followed by the reaction of the resulting intermediate with 4-fluorobenzenesulfonyl chloride. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

4-(cyclopropylsulfamoyl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-13-12-18(17-4-3-5-19(28-2)20(17)22-13)23-21(25)14-6-10-16(11-7-14)29(26,27)24-15-8-9-15/h3-7,10-12,15,24H,8-9H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDFPANVCPIHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopropylsulfamoyl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide

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